Lipophilicity and Polarity Differentiation vs. N-Benzyl-N-methyl Analog: Measured logP, logD, and PSA Values
The target compound 2-(morpholin-4-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one (logP = 0.3828, logD = 0.2823, PSA = 41.93 Ų) exhibits markedly lower lipophilicity compared to the N-benzyl-N-methyl analog 2-{[benzyl(methyl)amino]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one (logP = 2.21, logD = 1.85, PSA = 67.03 Ų) . The logP difference of 1.83 units corresponds to an approximately 68-fold difference in octanol-water partition coefficient, while the PSA difference of 25.1 Ų translates to a predicted reduction in blood-brain barrier permeation rate for the comparator.
| Evidence Dimension | Lipophilicity and polarity (logP, logD, PSA) |
|---|---|
| Target Compound Data | logP = 0.3828; logD = 0.2823; PSA = 41.93 Ų |
| Comparator Or Baseline | 2-{[benzyl(methyl)amino]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one: logP = 2.21; logD = 1.85; PSA = 67.03 Ų |
| Quantified Difference | ΔlogP = 1.83 (target 5.8-fold less lipophilic); ΔPSA = 25.1 Ų (target 37% lower PSA) |
| Conditions | Calculated values from ChemDiv catalog database (same computational method for both compounds) |
Why This Matters
The 5.8-fold lower logP directly predicts superior aqueous solubility and reduced non-specific protein binding, which is critical for CNS-targeted programs where lipophilicity-driven promiscuity and attrition are major procurement selection criteria.
